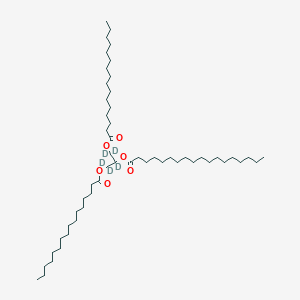
1,3-Dipalmitoyl-2-stearoyl glycerol-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16:0-18:0-16:0 D5 TG, also known as 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol, is a type of triglyceride. Triglycerides are glycerides in which the glycerol is esterified with three fatty acid groups. This specific compound consists of two hexadecanoyl (palmitic acid) groups and one octadecanoyl (stearic acid) group attached to a glycerol backbone .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process generally includes the following steps:
Activation of Fatty Acids: The fatty acids (hexadecanoic acid and octadecanoic acid) are activated using reagents such as dicyclohexylcarbodiimide (DCC) to form fatty acid anhydrides.
Esterification: The activated fatty acids are then reacted with glycerol in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under anhydrous conditions to form the triglyceride.
Industrial Production Methods
Industrial production of triglycerides like 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with fatty acids under mild conditions, offering higher specificity and yield compared to chemical methods.
化学反応の分析
Types of Reactions
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol can undergo various chemical reactions, including:
Hydrolysis: Breaking down into glycerol and fatty acids in the presence of water and an acid or base catalyst.
Oxidation: The fatty acid chains can be oxidized to form peroxides and other oxidative products.
Transesterification: Reaction with alcohols to form different esters and glycerol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxygen or other oxidizing agents.
Transesterification: Alcohols in the presence of a catalyst like sodium methoxide.
Major Products
Hydrolysis: Glycerol and respective fatty acids (hexadecanoic acid and octadecanoic acid).
Oxidation: Peroxides and other oxidative degradation products.
Transesterification: Different esters and glycerol.
科学的研究の応用
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol has several applications in scientific research:
Chemistry: Used as a standard in lipid analysis and mass spectrometry.
Biology: Studied for its role in cellular metabolism and energy storage.
Medicine: Investigated for its potential effects on lipid metabolism and related diseases.
Industry: Utilized in the production of biofuels and as an ingredient in cosmetics and food products.
作用機序
The mechanism of action of 1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol involves its metabolism in the body. It is hydrolyzed by lipases to release glycerol and fatty acids, which are then utilized in various metabolic pathways. The fatty acids can be oxidized to produce energy or used in the synthesis of other lipids.
類似化合物との比較
Similar Compounds
1,3-dioctadecanoyl-2-hexadecanoyl-glycerol: Contains two stearic acid groups and one palmitic acid group.
1,2,3-trihexadecanoyl-glycerol: Contains three palmitic acid groups.
1,2,3-trioctadecanoyl-glycerol: Contains three stearic acid groups.
Uniqueness
1,3(d5)-dihexadecanoyl-2-octadecanoyl-glycerol is unique due to its specific combination of fatty acids, which can influence its physical and chemical properties, as well as its biological activity. The presence of deuterium (d5) labeling also makes it valuable for research applications, particularly in mass spectrometry.
特性
分子式 |
C53H102O6 |
|---|---|
分子量 |
840.4 g/mol |
IUPAC名 |
[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] octadecanoate |
InChI |
InChI=1S/C53H102O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3/i48D2,49D2,50D |
InChIキー |
QRJMBNGGFSPTQP-BXJPYAOGSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


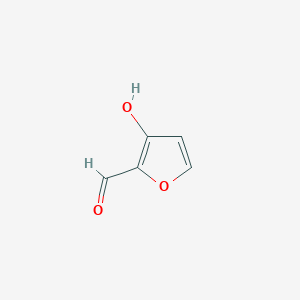
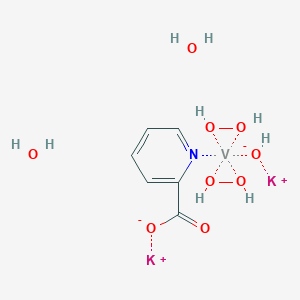
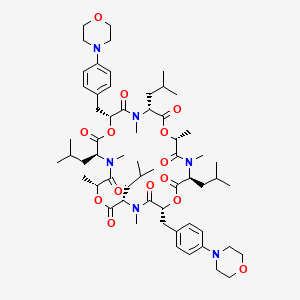
![3-{[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]amino}-7-hydroxycholestan-24-yl hydrogen sulfate](/img/structure/B11936214.png)
![4-methoxy-3-methyl-5-[(1S,2R,3S,6R,11S)-3-methyl-11-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-5-oxa-10-azatricyclo[8.3.0.02,6]tridecan-4-ylidene]furan-2-one](/img/structure/B11936221.png)
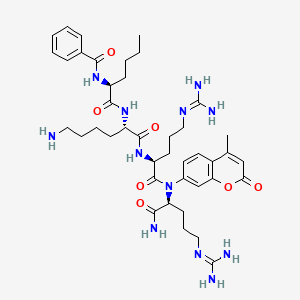
![1-[(E)-3-[2-(1H-imidazol-5-yl)phenyl]prop-2-enoyl]-2,3-dihydropyridin-6-one](/img/structure/B11936235.png)

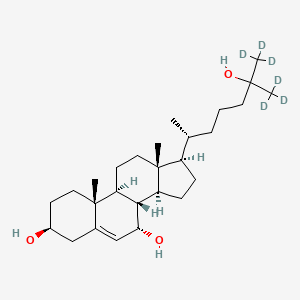
![N-[5-[[(3S,4S)-1-[(2R)-2-aminopropanoyl]-3-methylpiperidin-4-yl]sulfamoyl]naphthalen-1-yl]-2-methylbenzamide](/img/structure/B11936253.png)



![(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-5-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B11936300.png)
